(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid
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Overview
Description
(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid, also known as this compound, is a useful research compound. Its molecular formula is C7H5BF4O3 and its molecular weight is 223.92 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Biosensors
Recent progress highlights the use of boronic acids, including derivatives similar to (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid, in constructing electrochemical biosensors. These sensors leverage the unique properties of boronic acids for detecting sugars, glycated hemoglobin (HbA1c), and fluoride ions. The mechanism involves selective binding to diols through boronate ester formation, offering a promising avenue for non-enzymatic glucose sensing and HbA1c monitoring, crucial for diabetes management (Wang et al., 2014).
Drug Discovery and Design
The incorporation of boronic acids into medicinal chemistry has led to the approval of several boronic acid-based drugs by regulatory agencies. The unique physicochemical properties of boronic acids, such as enhancing drug potency and improving pharmacokinetics, have been instrumental in their application in drug discovery. This underscores the potential of boronic acid derivatives in developing new therapeutic agents (Plescia & Moitessier, 2020).
Environmental Remediation
In seawater desalination, boron removal poses significant challenges due to its presence in boric acid form. Studies on reverse osmosis (RO) and nanofiltration (NF) membranes have advanced our understanding of boron rejection mechanisms. This research contributes to optimizing desalination processes, ensuring the safe removal of boron from drinking water, and highlighting the environmental applications of boronic acid derivatives (Tu et al., 2010).
Antifungal Applications
The exploration of boronic acid-based compounds has revealed their significant antifungal properties. Boronic acids, including structurally related compounds, have shown efficacy against pathogenic fungi, offering a promising approach to managing fungal infections and diseases affecting agriculture and human health. This suggests the potential of this compound and its analogs in developing new antifungal strategies (Estevez-Fregoso et al., 2021).
Mechanism of Action
Target of Action
The primary target of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid, also known as 4-Methoxy-2,3,5,6-tetrafluorophenylboronic acid, is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of this compound involves its interaction with a metal catalyst, typically palladium, in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid group of the compound, which is nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The compound’s boronic acid group plays a crucial role in this process, acting as a nucleophile in the transmetalation step .
Pharmacokinetics
These features suggest that the compound may have favorable bioavailability properties for chemical transformations .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . This makes it an indispensable compound extensively employed in the biomedical arena, assuming a pivotal position as a central intermediary within the intricate web of pharmaceutical drug synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of boronic esters, including this compound, can be affected by air and moisture . The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry . Furthermore, the Suzuki–Miyaura coupling reaction conditions are exceptionally mild and functional group tolerant, contributing to the success of this compound in organic synthesis .
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Properties
IUPAC Name |
(2,3,5,6-tetrafluoro-4-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h13-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCUUTFGJGZDMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)OC)F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584712 |
Source
|
Record name | (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871126-20-4 |
Source
|
Record name | B-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871126-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.